molecular formula C8H11BrN2O2 B6239912 ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1176629-22-3

ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B6239912
M. Wt: 247.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate (EBMPC) is an organic compound belonging to the class of pyrazoles. It is a white, crystalline solid with a melting point of 110-112°C. EBMPC is used in scientific research as a reagent for the synthesis of various compounds, as well as for its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate with hydrobromic acid and acetic anhydride to form the desired product.

Starting Materials
Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate, Hydrobromic acid, Acetic anhydride

Reaction
Add hydrobromic acid to a solution of ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate in acetic anhydride, Heat the mixture to reflux for several hours, Cool the mixture and add water to precipitate the product, Filter the product and wash with water, Dry the product under vacuum to obtain ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Scientific Research Applications

Ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is used in scientific research for the synthesis of various compounds, such as 2-aryl-4-methyl-1H-pyrazoles, 1,3-diaryl-4-methyl-1H-pyrazoles, and 1,3-diaryl-4-phenyl-1H-pyrazoles. It is also used as a reagent for the synthesis of a variety of heterocyclic compounds, such as 1,2,4-triazole, 1,2,3-triazole, 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,4-thiadiazole, and 1,2,3-thiadiazole.

Mechanism Of Action

The mechanism of action of ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule and facilitating the formation of the desired product. This proton donation is thought to be mediated by the bromomethyl group, which acts as a Lewis acid.

Biochemical And Physiological Effects

The biochemical and physiological effects of ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate have not been extensively studied. However, it is known that the compound has antifungal properties and can inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. In addition, ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate has been shown to have antibacterial properties and can inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

The main advantage of using ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate in laboratory experiments is its high purity. The compound is available commercially in high purity, which makes it ideal for use in scientific research. Additionally, ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate is relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, there are some limitations to using ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate in laboratory experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is highly volatile, making it difficult to handle in the laboratory.

Future Directions

There are several potential future directions for research on ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug development and other medical applications. Additionally, further research could be conducted into the mechanism of action of ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate and its potential uses in other synthetic reactions. Finally, further studies could be conducted into the toxicity and safety of ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate, as well as its potential environmental impacts.

properties

CAS RN

1176629-22-3

Product Name

ethyl 3-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.1

Purity

0

Origin of Product

United States

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